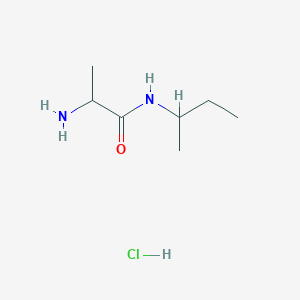![molecular formula C20H25BrClNO B1441692 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220038-89-0](/img/structure/B1441692.png)
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
説明
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride (3-BPEH-HCl) is a compound of interest for its potential applications in scientific research. It is a derivative of piperidine, an organic compound belonging to the cyclic amine family, and is composed of a benzyl group and a bromophenoxy group, both of which are attached to the piperidine ring. 3-BPEH-HCl is a colorless, water-soluble, crystalline solid with a melting point of 160-162°C. It has been studied for its use in a variety of research applications, such as synthesis and drug development, and is gaining increasing attention due to its unique properties.
科学的研究の応用
Synthetic Pathways and Pharmacological Potential
Synthesis of Neuroleptic Agents : Research has highlighted the synthesis of neuroleptic agents, where similar piperidine derivatives have been employed in the preparation of compounds for metabolic studies. This involves complex synthetic pathways indicating the role of such compounds in developing neuroleptic medications (Nakatsuka, Kawahara, & Yoshitake, 1981).
Anti-Acetylcholinesterase Activity : Piperidine derivatives, akin to 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential in treating conditions like Alzheimer's disease. The modification of the benzamide moiety and the introduction of different groups significantly influenced activity, underscoring the chemical versatility and therapeutic potential of such compounds (Sugimoto et al., 1990).
Chemical Properties and Bioactivity
Vasodilation Properties : The synthesis of novel 3-pyridinecarboxylate derivatives, involving reactions with piperidine, revealed compounds with considerable vasodilation potency. This suggests potential applications in cardiovascular therapeutics, showcasing how structural manipulation of piperidine compounds can lead to significant biological activities (Girgis et al., 2008).
Toxicity and Bioassay Applications : Studies on the toxicity of various piperidine derivatives through the brine shrimp bioassay highlight the bioactivity profiling aspect of these compounds. Such research aids in understanding the toxicological properties essential for drug development and environmental safety assessments (Gul, Gul, & Erciyas, 2003).
Chemical Synthesis and Medicinal Chemistry
- Antimicrobial Agents : The creation of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, through interactions with N-(2-chloroethyl)piperidine hydrochloride, underscores the synthetic utility of piperidine derivatives in generating potential antimicrobial agents. This illustrates the compound's role in developing new treatments for infectious diseases (Attia et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGPPQQQRLAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



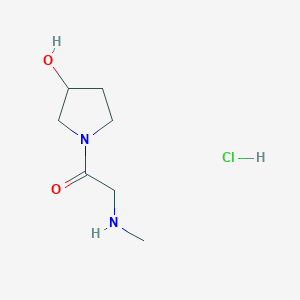
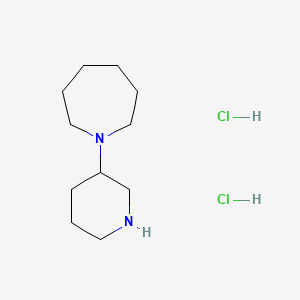

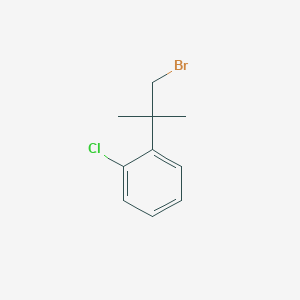
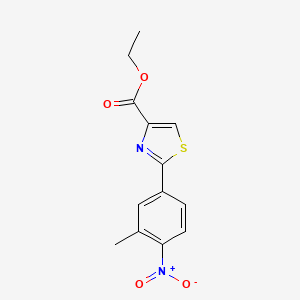
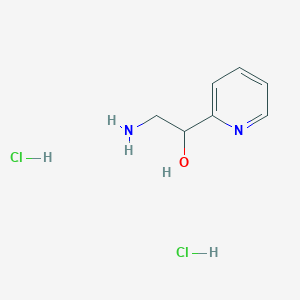
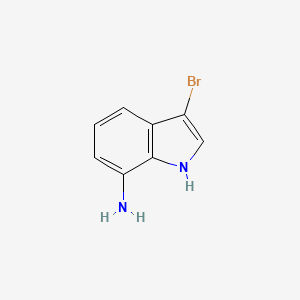
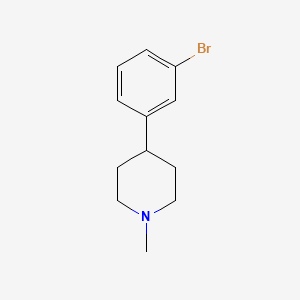
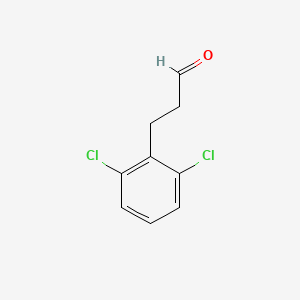
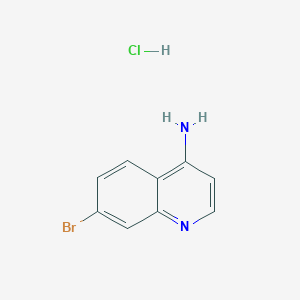
![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
